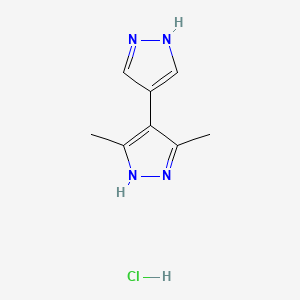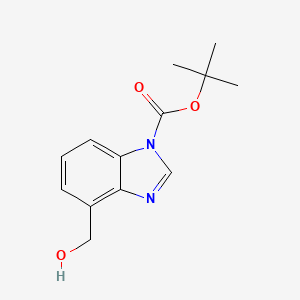
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazoles allows them to interact with various biological targets, making them valuable in drug discovery and development.
準備方法
The synthesis of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or extended conjugation.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
1,3,4-Thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Oxadiazoles:
The uniqueness of 1,3,4-thiadiazol-2-amine, 2,3-dihydro-N,N-dimethyl-2,3,5-triphenyl- lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for research and development.
特性
CAS番号 |
53067-49-5 |
|---|---|
分子式 |
C22H21N3S |
分子量 |
359.5 g/mol |
IUPAC名 |
N,N-dimethyl-2,3,5-triphenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C22H21N3S/c1-24(2)22(19-14-8-4-9-15-19)25(20-16-10-5-11-17-20)23-21(26-22)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChIキー |
MUNJFWNEHZHJLS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(N(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)







![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)




![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
